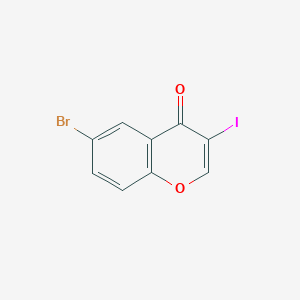

6-Bromo-3-iodo-4H-chromen-4-one

Description

The exact mass of the compound 6-Bromo-3-iodo-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-3-iodo-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-iodo-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKJUHSVDDDAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CO2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650183 | |

| Record name | 6-Bromo-3-iodo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-12-6 | |

| Record name | 6-Bromo-3-iodo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-3-IODOCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Guide: Applications of Substituted Chromones in Medicinal Chemistry

Executive Summary

The chromone (4H-chromen-4-one) scaffold represents a "privileged structure" in medicinal chemistry due to its inherent ability to mimic endogenous ligands, particularly adenosine triphosphate (ATP). Its planar, bicyclic benzopyrone architecture allows it to slot effectively into the binding pockets of kinases, oxidases, and phosphodiesterases. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and validation protocols necessary to leverage substituted chromones for high-affinity drug discovery in oncology and neurodegeneration.

Part 1: The Pharmacophore & Mechanism of Action

The ATP-Mimetic Paradigm

The clinical utility of chromones stems largely from their capacity to act as ATP-competitive inhibitors. The oxygen atoms at positions 1 and 4 (carbonyl) often serve as hydrogen bond acceptors, interacting with the "hinge region" of kinase enzymes.

-

Planarity: The rigid bicyclic system minimizes entropy loss upon binding.

-

Electronic Distribution: The electron-rich C2-C3 double bond allows for

-

Structural Mapping (SAR Visualization)

To design effective ligands, one must understand the functional zones of the scaffold.

Figure 1: Functional mapping of the chromone scaffold. C2 substitutions drive primary target engagement, while C6/C7 modifications tune physicochemical properties.

Part 2: Therapeutic Applications & SAR[1][2]

Oncology: Kinase Inhibition (PI3K/mTOR & p38 MAPK)

Substituted chromones function as Type I kinase inhibitors. The carbonyl oxygen (C4) and the ether oxygen (O1) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met109 in p38 MAPK).

-

Critical Modification: Introduction of a 2-(4-pyridyl) or 2-morpholino group.

-

Mechanism: These basic nitrogen moieties interact with the ATP-binding pocket's ribose-binding zone, enhancing affinity.

-

Case Study: Thienopyrimidine-chromone hybrids have shown IC50 values < 1.0 µM against PC-3 prostate cancer lines by dual inhibition of mTOR/PI3K.

Neurodegeneration: Multi-Target-Directed Ligands (MTDLs)

In Alzheimer’s and Parkinson’s research, chromones are utilized to hit dual targets: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

-

Critical Modification: C6-substitution with a basic amine (e.g., piperidine) connected via an alkyl linker.[1]

-

Mechanism: The chromone core intercalates into the peripheral anionic site (PAS) of AChE, while the C6-linker extends into the catalytic active site (CAS), blocking acetylcholine hydrolysis.

Table 1: Comparative SAR of Chromone Derivatives

| Therapeutic Area | Target | Key Substitution (R-Group) | Effect on Activity | Ref |

| Oncology | p38 MAPK | C2-(4-pyridyl) | Mimics ATP adenine ring; H-bond acceptor. | [1] |

| Oncology | PI3K/mTOR | C2-morpholine | Improves solubility & ribose pocket binding. | [2] |

| Neuro | MAO-B | C6-benzyloxy | Fills hydrophobic pocket of MAO-B. | [3] |

| Neuro | AChE | C3-carboxamide | Enhances binding to AChE peripheral site. | [4] |

Part 3: Synthetic Strategies & Protocols

The Baker-Venkataraman Rearrangement remains the gold standard for generating 2-substituted chromones due to its reliability and regioselectivity.

Synthesis Workflow Diagram

Figure 2: The Baker-Venkataraman pathway.[2] The critical step is the intramolecular Claisen-type condensation (Rearrangement) forming the 1,3-diketone.

Detailed Protocol: Synthesis of 2-(4-Fluorophenyl)chromen-4-one

Targeting p38 MAPK inhibition.

Phase 1: O-Acylation

-

Dissolution: Dissolve 2-hydroxyacetophenone (10 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask.

-

Addition: Add 4-fluorobenzoyl chloride (11 mmol) dropwise at 0°C to control the exotherm.

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Pour into ice-cold HCl (1M) to neutralize pyridine. Filter the solid o-benzoyloxyacetophenone.

Phase 2: Rearrangement (The Baker-Venkataraman Step)

-

Base Treatment: Dissolve the intermediate from Phase 1 in dry pyridine (10 mL). Add powdered KOH (15 mmol).

-

Heating: Heat to 50°C for 2 hours. The solution will turn viscous/yellow (formation of the potassium enolate).

-

Acidification: Pour onto crushed ice/HCl. The yellow precipitate is the 1,3-diketone (propane-1,3-dione derivative).

Phase 3: Cyclization

-

Cyclodehydration: Reflux the 1,3-diketone in Glacial Acetic Acid with catalytic conc. H2SO4 (3-5 drops) for 1 hour.

-

Isolation: Cool and pour into water. The crude chromone precipitates out. Recrystallize from Ethanol.

Part 4: Biological Validation (Protocol)

Synthesized ligands must be validated for cytotoxicity and specificity.

Protocol: MTT Cell Viability Assay

Purpose: To determine the IC50 of the chromone derivative against cancer cell lines (e.g., MCF-7 or PC-3).

-

Seeding: Seed cells (e.g., MCF-7) in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve the chromone derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Controls: DMSO only (Negative) and Doxorubicin (Positive).

-

Incubation: Treat cells for 48h or 72h.

-

Dye Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan crystals in viable cells only.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log(Concentration). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

-

Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 2011. Link

-

Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities. Chemical Biology & Drug Design, 2020. Link

-

Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 2022. Link[1]

-

Chromones: privileged scaffolds for the production of multi-target-directed-ligand agents for the treatment of Alzheimer's disease. Expert Opinion on Drug Discovery, 2018. Link

-

Baker-Venkataraman Rearrangement. Comprehensive Organic Name Reactions, 2010. Link

Sources

Advanced Synthesis of 3-Iodochromones: A Technical Guide

Topic: Literature Review on the Synthesis of 3-Iodochromones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The 3-iodochromone (3-iodo-4H-chromen-4-one) scaffold represents a critical "privileged structure" in medicinal chemistry and a pivotal intermediate in organic synthesis. Unlike its chloro- or bromo- analogues, the C3-iodo moiety offers superior reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid diversification of the chromone core—a strategy essential for developing flavonoids, isoflavonoids, and pharmacological agents with anticancer, antifungal, and anti-inflammatory properties.

This guide synthesizes the most robust, field-proven methodologies for accessing 3-iodochromones, moving beyond simple recipe listing to analyze the mechanistic causality and strategic utility of each approach.

Strategic Pathway Analysis

When designing a synthesis for 3-iodochromones, researchers generally face a binary choice: De Novo Cyclization or Late-Stage Functionalization .

| Feature | De Novo Cyclization (via Enaminones) | Direct Iodination (Electrophilic Substitution) |

| Starting Material | 2'-Hydroxyacetophenones | Pre-formed Chromones |

| Regioselectivity | Intrinsic (Controlled by mechanism) | Variable (Substrate dependent) |

| Atom Economy | Moderate (Loss of amine/leaving groups) | High (Substitution of H) |

| Primary Use Case | Constructing complex/substituted cores | Functionalizing available libraries |

| Key Reagents | DMF-DMA, I | CAN/I |

Method A: De Novo Synthesis via Enaminones (The "Gold Standard")

This method is widely regarded as the most reliable route for generating 3-iodochromones from simple precursors. It involves the condensation of 2'-hydroxyacetophenones with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by iodine-mediated cyclization.

Mechanistic Insight

The reaction proceeds through an iodonium-induced cyclization.[1] The iodine electrophile activates the electron-rich enaminone double bond. The phenolic oxygen, acting as an internal nucleophile, attacks the activated center (6-endo-trig), followed by the elimination of the dimethylamine moiety and HI to aromatize the system.

Figure 1: Mechanistic pathway for the conversion of 2'-hydroxyacetophenones to 3-iodochromones via enaminones.

Validated Experimental Protocol

Source: Adapted from Kaushik et al. (2021) and standard literature protocols.

Reagents:

-

Substituted 2'-hydroxyacetophenone (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv)

-

Molecular Iodine (I

) (1.2 equiv) -

Solvent: CHCl

or CH

Step-by-Step Workflow:

-

Enaminone Formation: In a round-bottom flask, mix 2'-hydroxyacetophenone (10 mmol) with DMF-DMA (20 mmol). Heat the neat mixture or use toluene as a solvent at 90°C for 3–6 hours. Monitor via TLC until the starting material is consumed.

-

Isolation: Remove excess DMF-DMA under reduced pressure (rotary evaporator). The residue (enaminone) is often a yellow/orange solid or oil and can be used directly without extensive purification.

-

Cyclization: Dissolve the crude enaminone in CHCl

(30 mL). Add molecular iodine (12 mmol) in small portions at room temperature. -

Reaction: Stir the mixture for 1–2 hours. A color change (often dark to lighter or precipitate formation) may be observed.

-

Workup: Wash the organic layer with saturated aqueous Na

S -

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–90% depending on ring substituents.

Method B: Direct Regioselective Iodination (Late-Stage Functionalization)

For scaffolds where the chromone ring is already constructed, direct electrophilic iodination at the C3 position is the preferred route. The C3 position is the most electron-rich site in the chromone hetero-ring (similar to the

The CAN/I System

The use of Ceric Ammonium Nitrate (CAN) as a catalyst with molecular iodine is a superior "green" alternative to harsh oxidative conditions. CAN acts as a Single Electron Transfer (SET) oxidant, generating an electrophilic iodine species (

Figure 2: CAN-mediated activation of iodine for regioselective substitution.

Validated Experimental Protocol

Source: Adapted from generic protocols for oxidative iodination of aromatics (e.g., Tetrahedron Lett. 2007).

Reagents:

-

Chromone derivative (1.0 equiv)

-

Molecular Iodine (I

) (0.6–1.0 equiv) -

Ceric Ammonium Nitrate (CAN) (0.05–0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

Step-by-Step Workflow:

-

Preparation: Dissolve the chromone (1.0 mmol) in MeCN (5 mL).

-

Addition: Add molecular iodine (0.6 mmol) followed by CAN (0.05 mmol).

-

Reaction: Stir the mixture at room temperature (25–30°C). For deactivated substrates, mild heating (40–50°C) may be required.

-

Monitoring: Track the disappearance of the starting chromone by TLC. Reaction times typically range from 30 minutes to 4 hours.

-

Workup: Pour the reaction mixture into ice-cold water. Extract with ethyl acetate. Wash the organic phase with 5% Na

S -

Purification: Evaporate the solvent. The product is often pure enough for subsequent steps; otherwise, purify via column chromatography.

Comparative Data Analysis

The following table contrasts the primary methods based on critical process parameters.

| Parameter | Enaminone Route | Direct Iodination (CAN/I | Hypervalent Iodine (PhI(OAc) |

| Substrate Scope | Excellent (builds ring) | Good (requires pre-formed ring) | Good |

| Reaction Conditions | 2 Steps, Heat then RT | 1 Step, RT/Mild Heat | 1 Step, RT |

| Reagent Cost | Low (DMF-DMA, I | Low (Cat. CAN, I | High (Hypervalent reagents) |

| Atom Economy | Lower (Loss of amine) | High | Low (Stoichiometric byproduct) |

| Scalability | High (Industrial viable) | High | Moderate |

| Typical Yield | 80–95% | 70–90% | 60–85% |

References

-

Kaushik, P., Shakil, N. A., & Rana, V. S. (2021).[2] Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides.[2][3] Frontiers in Chemistry, 9, 636882.[3] [Link]

-

Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes (Demonstrating general iodocyclization principles). The Journal of Organic Chemistry, 77(17), 7640–7645. [Link]

-

Das, B., Krishnaiah, M., Venkateswarlu, K., & Reddy, V. S. (2007). A mild and simple regioselective iodination of activated aromatics with iodine and catalytic ceric ammonium nitrate.[4][5][6][7] Tetrahedron Letters, 48(31), 5371-5374. [Link]

-

Sasaki, T., Moriyama, K., & Togo, H. (2017).[8] Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide (Relevant electrophilic iodine chemistry). The Journal of Organic Chemistry, 82(22), 11727–11734. [Link]

Sources

- 1. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide [organic-chemistry.org]

Unlocking the Therapeutic Promise: A Technical Guide to the Pharmacophore Potential of the Chromone Scaffold

Preamble: The Chromone Scaffold as a "Privileged" Architectural Blueprint in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in compounds targeting a wide array of biological receptors and enzymes. These are termed "privileged structures"—a concept that has evolved into a cornerstone of modern drug design. The chromone (4H-1-benzopyran-4-one) scaffold is a quintessential example of such a structure.[1][2][3][4] This rigid, bicyclic system, composed of a benzene ring fused to a γ-pyrone ring, is not merely a synthetic curiosity; it is a recurring motif in a multitude of naturally occurring compounds, particularly flavonoids, which are ubiquitous in the plant kingdom.[5][6][7]

The inherent value of the chromone core lies in its unique combination of properties. Its planar structure provides a rigid foundation for the precise spatial orientation of functional groups, a critical factor for high-affinity binding to biological targets. Furthermore, the scaffold possesses a low degree of toxicity in mammals, making it an attractive starting point for therapeutic development.[1][5] The true power of the chromone scaffold, however, is its synthetic tractability. The benzene and pyrone rings offer multiple positions (C2, C3, and C5-C8) that are amenable to chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacological properties.[1] This guide will provide an in-depth exploration of the chromone scaffold's pharmacophoric potential, detailing the methodologies—both computational and experimental—used to unlock its therapeutic promise.

Section 1: The Versatility of Chromone—A Spectrum of Biological Activities

The chromone nucleus is the foundation for compounds demonstrating a remarkable breadth of pharmacological activities. This versatility underscores its ability to interact with a diverse range of biological targets, from enzymes to cellular receptors. The specific activity is profoundly influenced by the nature, position, and number of substituents attached to the core scaffold.[1]

Key therapeutic areas where chromone derivatives have shown significant potential include:

-

Anti-inflammatory and Anti-allergic Agents: This is perhaps the most historically significant application. The FDA-approved drug Disodium Cromoglycate (Cromolyn Sodium) functions as a mast cell stabilizer for the treatment of asthma.[5][8] Its mechanism involves inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[8] Other derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, or modulate inflammatory signaling pathways such as NF-κB.[5][9][10]

-

Anticancer Agents: Chromone derivatives have emerged as potent anticancer agents acting through various mechanisms.[1][9] They have been designed as inhibitors of critical protein kinases (e.g., PI3K, CDK), topoisomerases, and microtubule assembly.[5][9] Their cytotoxic effects often involve inducing apoptosis, arresting the cell cycle, and inhibiting tumor angiogenesis.[11]

-

Neuroprotective Agents: The chromone scaffold is being actively explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[12] Derivatives have been synthesized that act as potent and selective inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in these conditions.[2][13]

-

Antimicrobial and Antiviral Agents: The scaffold has been functionalized to produce compounds with significant activity against a range of bacteria, fungi, and viruses.[1][5][7] For instance, certain chromone derivatives have shown promise against Mycobacterium tuberculosis and various clinically relevant bacterial strains.[9]

The following table summarizes representative examples of chromone derivatives and their documented biological activities, illustrating the scaffold's broad therapeutic potential.

| Chromone Derivative Class | Target/Mechanism | Therapeutic Area | Reported Activity (Example) |

| 2-Arylchromones (Flavones) | Kinase Inhibition (e.g., PI3K) | Oncology | IC50 values in the low micromolar range against various cancer cell lines.[1] |

| Chromone-3-Carboxamides | MAO-B Inhibition | Neurodegeneration | Highly potent and selective inhibition, with IC50 values in the nanomolar range (e.g., 8.62 nM).[9] |

| 3-Formylchromone Hybrids | Acetylcholinesterase (AChE) Inhibition | Neurodegeneration | Moderate to high inhibition, with IC50 values often in the micromolar to nanomolar range.[13] |

| Khellin and Analogues | Smooth Muscle Relaxation | Vasodilator / Antispasmodic | Used historically for angina and asthma.[5][14] |

| Disodium Cromoglycate | Mast Cell Stabilization | Allergy / Asthma | Prevents mediator release from mast cells.[5][8] |

Section 2: Deconstructing the Pharmacophore—Key Structural Features and Methodologies

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. Exploring the pharmacophore potential of the chromone scaffold is a systematic process that integrates computational modeling with synthetic chemistry and biological validation.

Core Pharmacophoric Features

The chromone scaffold itself presents several key features that contribute to its binding capabilities:

-

Hydrogen Bond Acceptors: The carbonyl oxygen at position 4 and the pyran oxygen at position 1 are potent hydrogen bond acceptors.

-

Aromatic System: The fused benzene ring provides a large, hydrophobic surface capable of engaging in π-π stacking and hydrophobic interactions with protein residues.

-

Planar Scaffold: The rigid, planar nature of the bicyclic system minimizes conformational entropy upon binding, which can contribute to higher binding affinity.

The true potential is realized by decorating this scaffold with additional pharmacophoric features through substitution.

Caption: Core structure of the chromone scaffold highlighting key positions for substitution and pharmacophoric features.

Methodological Workflow for Pharmacophore Exploration

A robust investigation into the pharmacophore potential of the chromone scaffold follows a self-validating, iterative cycle of design, synthesis, and testing.

Caption: Iterative workflow for exploring the pharmacophore potential of the chromone scaffold.

Section 3: Experimental Protocols and Data Interpretation

This section provides validated, step-by-step methodologies for the synthesis and evaluation of chromone derivatives, reflecting the core of the drug discovery process.

Synthesis Protocol: Vilsmeier-Haack Formylation for 3-Formylchromone

The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group onto the chromone scaffold, creating a key intermediate for further derivatization.[1]

Causality: This reaction proceeds by forming a Vilsmeier reagent (a chloroiminium ion) from dimethylformamide (DMF) and phosphoryl chloride (POCl3). This electrophilic reagent then attacks the electron-rich enol intermediate of a 2-hydroxyacetophenone, leading to cyclization and formylation at the C3 position.

Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool phosphorus oxychloride (POCl3, 3.0 eq) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 5.0 eq) dropwise to the cooled POCl3 with constant stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

-

Substrate Addition: Dissolve the starting 2-hydroxyacetophenone (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Precipitation: A solid precipitate will form. If precipitation is incomplete, neutralize the solution with a saturated sodium bicarbonate solution until a pH of 6-7 is reached.

-

Isolation and Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 3-formylchromone.

Biological Evaluation Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation. It is a foundational experiment for evaluating the anticancer potential of new chromone derivatives.

Causality: The assay relies on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test chromone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 4: Case Study—Chromones as Modulators of Inflammatory Signaling

Many anti-inflammatory chromones exert their effects by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes (e.g., COX-2, IL-6). Certain chromone derivatives have been shown to inhibit the kinase (IKK) responsible for phosphorylating IκBα, thereby preventing NF-κB activation and downstream inflammation.

Caption: Simplified pathway showing inhibition of NF-κB activation by a chromone derivative.

Conclusion and Future Perspectives

The chromone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry.[3][12] Its synthetic accessibility, favorable toxicological profile, and inherent ability to interact with a multitude of biological targets make it a highly valuable template for drug design.[1][5] The future of chromone-based drug discovery will likely focus on several key areas: the development of multi-target-directed ligands (MTDLs) for complex diseases like cancer and neurodegeneration, the use of advanced computational techniques to design derivatives with enhanced specificity and potency, and the exploration of novel biological targets for this versatile scaffold.[5] As our understanding of disease biology deepens, the chromone scaffold will undoubtedly continue to serve as a vital architectural blueprint for the next generation of innovative therapeutics.

References

-

Gaspari, M., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]

-

Rehman, J., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules. Available at: [Link]

-

Gaspar, A., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. Available at: [Link]

-

Benny, A. T., et al. (2021). Chromone a Privileged Scaffold in Drug Discovery: Developments on the Synthesis and Bioactivity. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Gaspari, M., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Scilit. Available at: [Link]

-

Silva, A. M. S., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Gaspari, M., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. ACS Publications. Available at: [Link]

-

Ribeiro, C. M. F., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Available at: [Link]

-

Various Authors. (2018). Chromones as a privileged scaffold in drug discovery: A review. ResearchGate. Available at: [Link]

-

Benny, A. T., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Bentham Science. Available at: [Link]

-

Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews. Available at: [Link]

-

Sharma, P., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry. Available at: [Link]

-

Sharma, S. K., et al. (2014). An Update on Natural Occurrence and Biological Activity of Chromones. ResearchGate. Available at: [Link]

-

Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Publishing. Available at: [Link]

-

Gaspar, A., et al. (2014). Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. Current Medicinal Chemistry. Available at: [Link]

-

Various Authors. (2024). Synthesis of Chromones and Flavones. Organic Chemistry Portal. Available at: [Link]

-

Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PMC. Available at: [Link]

-

Nazhand, A., et al. (2019). Human health-related properties of chromones: an overview. Natural Product Research. Available at: [Link]

-

Yazid, S., et al. (2017). The Anti-allergic Cromones: Past, Present, and Future. Frontiers in Pharmacology. Available at: [Link]

-

Azimvand, J. (2012). Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anti-allergic Cromones: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iris.unina.it [iris.unina.it]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrar.org [ijrar.org]

CAS number and supplier for 6-Bromo-3-iodo-4H-chromen-4-one

Advanced Intermediate for Orthogonal Cross-Coupling in Drug Discovery

Executive Summary

6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6) acts as a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen atoms—iodine at the C-3 position and bromine at the C-6 position—on the privileged chromone backbone. This electronic and steric differentiation allows for orthogonal cross-coupling strategies , enabling researchers to sequentially functionalize the molecule with high regioselectivity. The C-3 iodide is highly reactive toward oxidative addition under mild conditions, while the C-6 bromide remains inert until subjected to more forcing conditions, making this compound an ideal template for constructing complex isoflavones, kinase inhibitors, and fluorescent probes.

Part 1: Chemical Identity & Physical Properties

| Property | Specification |

| CAS Number | 942474-12-6 |

| IUPAC Name | 6-Bromo-3-iodo-4H-chromen-4-one |

| Synonyms | 6-Bromo-3-iodochromone; 3-Iodo-6-bromochromone |

| Molecular Formula | C |

| Molecular Weight | 350.93 g/mol |

| SMILES | O=C1C(I)=COC2=C1C=C(Br)C=C2 |

| InChI Key | JAKJUHSVDDDAAC-UHFFFAOYSA-N |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH |

| Melting Point | Typically >140°C (Experimental values vary by crystal form) |

Part 2: Commercial Sourcing & Availability

For research-grade procurement, the following suppliers are verified sources. Note that custom synthesis is often required for kilogram-scale batches due to the specialized nature of the iodination step.

| Supplier | Catalog/Ref | Availability | Region |

| Sigma-Aldrich | 942474-12-6 | Stock / Lead Time | Global |

| eMolecules | 942474-12-6 | Aggregator | Global |

| Fisher Scientific | Via eMolecules | Stock | North America/EU |

| Fluorochem | FLUH99C78578 | Stock | UK/Europe |

Procurement Note: Always verify the purity (>95% recommended) via HPLC/NMR upon receipt, as 3-iodo chromones can be light-sensitive. Store in amber vials at 2–8°C.

Part 3: Synthesis Protocol (The "Enaminone Route")

While direct iodination of 6-bromochromone is possible, the most robust and regioselective method involves the cyclization of 2'-hydroxyacetophenones via an enaminone intermediate. This protocol minimizes side reactions and ensures high yields of the 3-iodo product.

Reaction Scheme Logic

-

Activation: Condensation of 5-bromo-2-hydroxyacetophenone with DMF-DMA forms a reactive enaminone.

-

Cyclization/Iodination: Treatment with iodine (

) induces ring closure and installs the iodine atom at C-3 in a single pot or sequential step.

Step-by-Step Protocol

Reagents:

-

Starting Material: 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one (CAS: 1450-75-5)

-

Reagent A:

-Dimethylformamide dimethyl acetal (DMF-DMA) -

Reagent B: Iodine (

) -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

-

Enaminone Formation:

-

Dissolve 10.0 mmol of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one in 20 mL of anhydrous DMF-DMA.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of ketone).

-

Concentrate under reduced pressure to remove excess DMF-DMA. The residue (enaminone intermediate) is typically a yellow/orange solid and can be used directly.

-

-

Iodocyclization:

-

Redissolve the crude enaminone in 50 mL of MeOH or DCM.

-

Add 12.0 mmol (1.2 equiv) of molecular iodine (

) in one portion at room temperature. -

Stir for 1–3 hours. A precipitate often forms.[1]

-

-

Workup:

-

Quench the reaction with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow). -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

, Hexane/EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 1: The "Enaminone Route" provides a scalable, high-yield pathway to the target scaffold.

Part 4: Orthogonal Reactivity & Applications

The power of 6-Bromo-3-iodo-4H-chromen-4-one lies in the bond dissociation energy difference between the C-I bond (~53 kcal/mol) and the C-Br bond (~68 kcal/mol). This allows for Chemo- and Regioselective Cross-Coupling .

Mechanistic Insight

-

Site A (C-3 Iodine): Reacts first under mild Suzuki-Miyaura conditions (Pd(PPh

) -

Site B (C-6 Bromine): Reacts second under forcing conditions (Pd(dppf)Cl

, K

This selectivity is critical for synthesizing Isoflavones (aryl group at C-3) with specific substitution patterns on the A-ring (C-6 position).

Reactivity Logic Diagram

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C-I and C-Br.

Key Applications

-

Isoflavone Synthesis: The C-3 arylation of chromones is the primary route to isoflavones, a class of compounds with significant estrogenic and anticancer activity.

-

Fluorescent Probes: 3-substituted chromones often exhibit fluorescence. The C-6 bromine allows for the attachment of solubility-enhancing groups or targeting ligands.

-

Kinase Inhibitors: Many PI3K and DNA-PK inhibitors utilize the chromone core. This scaffold allows for precise tuning of the pharmacophore.

References

-

Sigma-Aldrich. Product Specification: 6-Bromo-3-iodo-4H-chromen-4-one (CAS 942474-12-6).[3]

-

Zhou, C., et al. (2006). "Diversity-oriented synthesis of 3-iodochromones and heteroatom analogues via ICl-induced cyclization." Journal of Organic Chemistry, 71(4), 1626-1632.

-

Zhang, Z., et al. (2014). "Synthesis of isoflavones by room-temperature nickel-catalyzed cross-couplings of 3-iodo(bromo)chromones with arylzincs." Molecular Diversity, 18(2), 245-251.

- Gammill, R. B. (1979). "A convenient synthesis of 3-iodochromones." Synthesis, 1979(11), 901-903.

-

BenchChem. Suzuki Coupling Efficiency: Comparative Analysis of Haloanilines and Chromones.

Sources

Methodological & Application

Application Note: High-Yield Sonogashira Cross-Coupling Protocol for 3-Iodochromones

Executive Summary & Strategic Rationale

The synthesis of 3-alkynylchromones is predominantly achieved via the Sonogashira cross-coupling of 3-halochromones with terminal acetylenes (1)[1]. These alkynylated chromones are privileged scaffolds in drug discovery, serving as vital precursors for complex fused heterocycles, fluorescent probes, and bioactive pharmaceutical ingredients.

Among halogenated chromones, 3-iodochromone is recognized as the most reactive electrophile (2)[2]. The relatively low bond dissociation energy of the C–I bond allows oxidative addition to occur at ambient or mildly elevated temperatures (25–50 °C). This reactivity allows for palladium-catalyzed transformations that rapidly increase molecular complexity under exceptionally mild conditions, preventing the degradation or unwanted ring-opening of the base-sensitive pyrone core (3)[3]. For researchers needing to synthesize the starting material, ICl-induced cyclization provides a highly reliable route to 3-iodochromones (4)[4].

Mechanistic Pathway

The reaction operates via a dual catalytic cycle. The Palladium cycle handles the core cross-coupling (Oxidative Addition, Transmetalation, Reductive Elimination), while the Copper cycle acts as an essential co-catalytic pump, deprotonating the terminal alkyne to form a highly nucleophilic copper acetylide that readily transmetalates with the Pd(II) intermediate.

Figure 1: Catalytic cycle of the Sonogashira cross-coupling for 3-iodochromones.

Experimental Protocol: Synthesis of 3-Alkynylchromones

Materials & Reagents

-

Substrate: 3-Iodochromone (1.0 mmol, 1.0 equiv)

-

Coupling Partner: Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

Co-Catalyst: CuI (0.05 mmol, 5 mol%)

-

Base: Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

-

Catalyst & Substrate Loading: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodochromone, PdCl₂(PPh₃)₂, and CuI. Seal the tube with a rubber septum.

-

Atmosphere Exchange (Critical): Evacuate the vessel under high vacuum and backfill with inert Argon gas. Repeat this cycle three times.

-

Causality: Trace oxygen promotes the copper-catalyzed Glaser homocoupling of the terminal alkyne. Purging the atmosphere ensures the alkyne is consumed exclusively by the transmetalation step, maximizing yield and simplifying purification.

-

-

Solvent & Base Addition: Inject anhydrous, degassed DMF (5.0 mL) and Et₃N via a gas-tight syringe. Stir for 2 minutes to ensure homogeneous mixing.

-

Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes using a syringe.

-

Causality: Slow addition maintains a low localized concentration of the alkyne, further suppressing the kinetic likelihood of homocoupling.

-

-

Reaction Execution: Stir the reaction mixture at 25 °C for 2–6 hours. For highly electron-deficient alkynes, gentle heating to 50 °C may be required.

-

Workup & Quenching: Upon completion, dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and quench with saturated aqueous NH₄Cl (15 mL).

-

Causality: The NH₄Cl quench effectively neutralizes the amine base and solubilizes the copper salts into the aqueous phase as stable complexes, preventing emulsion formation and catalyst carry-over.

-

-

Extraction & Washing: Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (3 × 15 mL).

-

Causality: DMF is highly water-miscible but can partition into the organic layer. Three successive brine washes are mandatory to completely strip DMF prior to chromatography.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (Hexanes/EtOAc gradient).

In-Process Validation (Self-Validating System)

-

Colorimetric Indicators: The initial mixture of Pd(II) and CuI is typically yellowish-orange. Upon active reduction to Pd(0) and generation of the Cu-acetylide, the solution transitions to a darker, homogeneous brown/red hue. The sudden appearance of a persistent black precipitate indicates catalyst crash-out (Pd black), signaling a failed or stalled reaction.

-

TLC Monitoring: 3-Iodochromone is strongly UV-active at 254 nm. As the reaction progresses, the product will exhibit a distinct Rf shift (typically higher for aliphatic/silyl alkynes) and may display unique fluorescence under 365 nm UV light due to the extended conjugated system, providing immediate visual confirmation of conversion.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 3-iodochromone with phenylacetylene, demonstrating the critical nature of the selected parameters.

| Entry | Palladium Catalyst (mol%) | Copper Co-Catalyst (mol%) | Solvent | Base | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2%) | CuI (5%) | DMF | Et₃N | 25 | 4 | 92 |

| 2 | Pd(PPh₃)₄ (2%) | CuI (5%) | THF | Et₃N | 25 | 6 | 88 |

| 3 | Pd(OAc)₂ (2%) | CuI (5%) | DMF | DIPA | 50 | 3 | 85 |

| 4 | PdCl₂(PPh₃)₂ (2%) | None | DMF | Et₃N | 50 | 12 | 45 |

| 5 | PdCl₂(PPh₃)₂ (2%) | CuI (5%) | DMF | Et₃N | 25 | 4 | 75* |

*Reaction performed without inert atmosphere degassing, resulting in significant Glaser homocoupling byproduct and reduced yield.

Troubleshooting & Best Practices

-

High Levels of Glaser Homocoupling: If the diyne byproduct is observed via LC-MS, ensure strict adherence to the freeze-pump-thaw degassing of solvents and maintain a rigorous Argon atmosphere. Ensure the alkyne is added slowly.

-

Incomplete Conversion: If starting material remains after 6 hours, check the viability of the Pd catalyst. Pd(0) catalysts like Pd(PPh₃)₄ are highly air-sensitive and degrade to inactive Pd(II) species over time. Switch to the more bench-stable PdCl₂(PPh₃)₂ which is reduced in situ.

-

Pyrone Ring Degradation: The chromone ring is susceptible to nucleophilic attack and ring-opening under harsh basic conditions. Avoid using strong inorganic bases (e.g., NaOH, KOH) or excessive heating (>80 °C). Et₃N or Diisopropylamine (DIPA) at ≤50 °C ensures complete preservation of the heterocyclic core.

References

-

Synthesis and reactivity of 3-(1-alkynyl)chromones. Russian Chemical Reviews (2013). 1

-

Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry (2024). 2

-

Synthesis of Chromones and Flavones. Organic Chemistry Portal (2006). 3

-

Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. The Journal of Organic Chemistry (2006). 4

Sources

Application Note: Buchwald-Hartwig Amination of 6-Bromochromones for Advanced Pharmacophore Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Rationale

The chromone (1,4-benzopyrone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural backbone for potent antifungal agents, 5-HT receptor antagonists, and targeted anticancer therapeutics[1][2]. Specifically, functionalization at the C-6 position via carbon-nitrogen (C–N) bond formation unlocks a vast chemical space for structure-activity relationship (SAR) optimization.

While traditional nucleophilic aromatic substitution (SNAr) is often ineffective for unactivated 6-bromochromones, the Buchwald-Hartwig amination provides a highly efficient, palladium-catalyzed pathway to couple these aryl halides with primary and secondary amines[3][4]. As a Senior Application Scientist, I have designed this protocol to address the specific challenges associated with chromone substrates—namely, their sensitivity to strong nucleophilic bases and their propensity for competitive debromination[1]. This guide details a self-validating, highly optimized methodology for achieving >80% yields of 6-aryl/alkylamino chromones.

Mechanistic Causality & Pathway Visualization

Understanding the catalytic cycle is essential for rational troubleshooting. The Buchwald-Hartwig amination of 6-bromochromones proceeds through a Pd(0)/Pd(II) redox cycle[5].

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of the 6-bromochromone. This step is generally facile for aryl bromides.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base is required to deprotonate the amine, forming a critical palladium-amido intermediate[5].

-

Reductive Elimination: The C–N bond is forged, releasing the functionalized chromone and regenerating the Pd(0) catalyst.

Causality Insight: The rate-limiting step is often reductive elimination. If this step is too slow (e.g., due to a lack of steric bulk on the ligand), the Pd(II) intermediate can undergo protodepalladation, leading to unwanted debromination of the chromone[1].

Catalytic cycle of the Buchwald-Hartwig amination on 6-bromochromones.

Optimization of Reaction Parameters

The

Table 1: Quantitative Comparison of Catalyst Systems for 6-Bromochromone Amination

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield Range | Mechanistic Rationale / Observation |

| Pd2(dba)3 | XantPhos | Cs2CO3 | Toluene | 100 | 81–95% | Wide bite angle of XantPhos forces the Pd(II) intermediate into a geometry that strongly favors reductive elimination. Cs2CO3 prevents chromone ring degradation[3]. |

| Pd(OAc)2 | XPhos | KOtBu | Toluene | 150 (MW) | 75–85% | Highly active for sterically hindered amines. Microwave (MW) irradiation accelerates the reaction to 10 minutes, minimizing time for side reactions[6]. |

| Pd(OAc)2 | BINAP | K2CO3 | 1,4-Dioxane | 110 | 40–60% | Slower conversion. Highly prone to competitive debromination side-reactions due to slower reductive elimination[1]. |

Recommendation: For standard library synthesis involving primary arylamines and alkylamines, the Pd2(dba)3 / XantPhos / Cs2CO3 system is the most robust and self-validating choice[3].

Experimental Workflow & Protocol

Standard experimental workflow for palladium-catalyzed amination of chromones.

Step-by-Step Methodology

1. Reagent Preparation & Rigorous Degassing

-

Self-Validation Checkpoint: Palladium(0) is highly sensitive to oxidation by atmospheric oxygen, which will irreversibly kill the catalytic cycle.

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromochromone (1.0 equiv, typically 1.0 mmol), the amine (1.2 equiv), Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv)[3].

-

Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/argon backfilling.

2. Solvent Addition and Reaction Execution

-

Add anhydrous, degassed toluene (5.0 mL) via syringe.

-

Replace the septum with a Teflon-lined screw cap under a positive flow of argon.

-

Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

-

Causality: Vigorously stirring is required because the reaction is a heterogeneous mixture (Cs2CO3 is insoluble in toluene). Mass transfer limits the reaction rate if stirring is inadequate.

3. Reaction Quenching and Workup

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Rinse the Celite pad with additional ethyl acetate (2 × 10 mL).

-

Concentrate the filtrate under reduced pressure to yield the crude product.

4. Purification and Analytical Validation

-

Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient).

-

Validate the structural integrity and purity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Troubleshooting: If LC-MS analysis of the crude mixture shows a mass corresponding to [M - Br + H]+, competitive debromination has occurred[1]. To correct this in subsequent runs, increase the concentration of the amine or switch to a more sterically demanding ligand like XPhos[6].

References[3] Title: Buchwald–Hartwig Reactions of Monohaloflavones

Sources

Application Note: Synthesis and Optimization of 3-Alkynyl-6-bromo-4H-chromen-4-one via Sonogashira Cross-Coupling

Introduction & Strategic Rationale

Chromones (4H-chromen-4-ones) are privileged pharmacophores in drug discovery, exhibiting broad-spectrum biological activities including anti-inflammatory, anticancer, and antiviral properties. The 3-alkynylchromone scaffold is particularly valuable as a versatile intermediate; the conjugated alkyne moiety can undergo ambiphilic cyclizations to form complex fused heterocycles such as furans, pyrazoles, and highly substituted flavonoids[1].

Synthesizing the 3-alkynyl-6-bromo-4H-chromen-4-one derivative introduces a strategic bifunctional handle. By installing a terminal alkyne at the C-3 position while retaining a bromine atom at the C-6 position, researchers unlock orthogonal reactivity. The C-6 bromine serves as an ideal electrophilic site for downstream late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Mechanistic Insights: Chemoselectivity and Causality

The most robust method for constructing 3-alkynylchromones is the Sonogashira cross-coupling[1]. However, achieving strict chemoselectivity in a di-halogenated system (C-3 vs. C-6) requires precise substrate design.

Why 3-Iodo-6-bromo-4H-chromen-4-one? Palladium-catalyzed oxidative addition is highly sensitive to carbon-halogen bond dissociation energies (C–I ≈ 57 kcal/mol vs. C–Br ≈ 68 kcal/mol). By utilizing 3-iodo-6-bromo-4H-chromen-4-one as the starting material, the Pd(0) catalyst selectively inserts into the C3–I bond at room temperature. The C6–Br bond remains completely inert under these mild conditions, preventing unwanted polymerization, oligomerization, or loss of the C-6 functional handle[2].

Synthetic Workflow & Catalytic Cycle

Fig 1. Two-step synthetic workflow for 3-alkynyl-6-bromo-4H-chromen-4-one.

Fig 2. Pd(0)/Cu(I) co-catalyzed Sonogashira cycle highlighting chemoselective oxidative addition.

Quantitative Data: Reaction Optimization

The choice of catalyst, solvent, and temperature dictates the chemoselectivity. Elevated temperatures or highly active Pd(II) pre-catalysts without proper reduction can lead to unwanted C-6 bromine insertion or alkyne homocoupling (Glaser coupling).

| Entry | Catalyst (mol%) | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd(PPh3)2Cl2 (5%) | CuI (5%) | Et3N | THF | 60 | 45 | High Glaser homocoupling due to O₂ ingress at reflux. |

| 2 | Pd(OAc)2 (5%) | CuI (5%) | K2CO3 | DMF | 80 | 32 | Loss of chemoselectivity; C-6 Br insertion observed. |

| 3 | Pd(PPh3)4 (5%) | CuI (5%) | Et3N | DMF | RT | 89 | Optimal: Clean conversion, strict C-3 selectivity. |

| 4 | Pd(PPh3)4 (5%) | None | Et3N | DMF | RT | <10 | Stalled transmetalation confirms Cu(I) necessity. |

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Iodo-6-bromo-4H-chromen-4-one

Objective: Regioselective electrophilic iodination of the chromone C-3 position. Reagents: 6-Bromo-4H-chromen-4-one (1.0 equiv), Iodine (I₂, 1.5 equiv), Ceric Ammonium Nitrate (CAN, 0.5 equiv), Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 6-bromo-4H-chromen-4-one (10 mmol) in 30 mL of anhydrous MeCN.

-

Activation: Add CAN (5 mmol) to the solution. Causality: CAN acts as a single-electron oxidant, generating highly electrophilic iodonium species (I⁺) in situ, which drives the electrophilic aromatic substitution at the electron-rich C-3 vinylic position[3].

-

Reaction: Add I₂ (15 mmol) in one portion. Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.

-

Quenching: Cool the mixture to room temperature. Quench the unreacted iodine by pouring the mixture into 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the dark purple color dissipates.

-

Isolation: Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize from hot ethanol to yield 3-iodo-6-bromo-4H-chromen-4-one as a pale yellow solid.

Protocol B: Sonogashira Cross-Coupling for 3-Alkynyl-6-bromo-4H-chromen-4-one

Objective: Chemoselective sp²-sp C–C bond formation at the C-3 position. Reagents: 3-Iodo-6-bromo-4H-chromen-4-one (1.0 equiv), Terminal Alkyne (e.g., phenylacetylene, 1.2 equiv), Pd(PPh3)4 (0.05 equiv), CuI (0.05 equiv), Triethylamine (Et3N, 3.0 equiv), anhydrous DMF.

Step-by-Step Methodology:

-

Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 3-iodo-6-bromo-4H-chromen-4-one (5 mmol) in anhydrous DMF (15 mL) and Et3N (15 mmol). Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen promotes the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), depleting the alkyne and complicating purification[2].

-

Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3)4 (0.25 mmol) and CuI (0.25 mmol). The solution will typically turn a pale yellow/orange.

-

Alkyne Addition: Add the terminal alkyne (6 mmol) dropwise via syringe.

-

Stirring: Stir the reaction mixture at room temperature (20–25 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Work-up: Dilute the mixture with water (50 mL) and extract with dichloromethane (3 × 30 mL). Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography to afford the pure 3-alkynyl-6-bromo-4H-chromen-4-one.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following analytical markers to confirm success without blind reliance on the procedure:

-

TLC Monitoring: The 3-iodo intermediate is highly UV-active. Upon successful coupling, the product spot will typically exhibit a strong blue fluorescence under 365 nm UV light due to the extended conjugated pi-system[1].

-

¹H NMR Validation:

-

Starting Material Check: The C-3 proton of 6-bromo-4H-chromen-4-one appears as a sharp singlet around δ 8.0 ppm.

-

Intermediate Check: Disappearance of the δ 8.0 ppm singlet confirms complete C-3 iodination.

-

Product Check: The C-6 bromine preservation is confirmed by the intact meta-coupled doublet (J ≈ 2.5 Hz) of the C-5 proton around δ 8.3 ppm.

-

-

Troubleshooting Glaser Homocoupling: If a highly non-polar spot appears on TLC (often fluorescent), it is likely the dialkyne homocoupled product. Remedy: Increase Argon sparging time and ensure Et3N is freshly distilled and stored over KOH.

References

1.[1] Title : Synthesis and reactivity of 3-(1-alkynyl)chromones | Source : researchgate.net | URL : 1 2.[2] Title : Sonogashira Coupling | Source : organic-chemistry.org | URL :2 3.[3] Title : Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis | Source : nih.gov | URL : 3

Sources

Application Note: Strategic Elaboration of 6-Bromo-3-iodo-4H-chromen-4-one in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In the highly competitive landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial fragment library is the most critical determinant of downstream success. Simple, mono-functional fragments often lead to synthetic dead-ends when attempting to grow the molecule into adjacent binding pockets. 6-Bromo-3-iodo-4H-chromen-4-one (CAS: 942474-12-6) [1] circumvents this limitation by serving as a highly versatile, "bifunctional" privileged scaffold.

The chromone core is a well-established pharmacophore recognized for its ability to mimic the hydrogen-bonding motifs of natural flavonoids and interact with diverse targets, including kinases, phosphodiesterases, and epigenetic readers[2]. By incorporating two orthogonal halogen handles—an highly reactive iodine at the C-3 position and a less reactive bromine at the C-6 position—this fragment allows medicinal chemists to perform programmable, site-selective "fragment growing."

Mechanistic Insights: The Power of Orthogonal Reactivity

The fundamental principle driving the utility of 6-Bromo-3-iodo-4H-chromen-4-one is the differential bond dissociation energy (BDE) between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species into the aryl halide bond is typically the rate-determining step. Because the C-I bond is significantly weaker and more polarizable than the C-Br bond, Pd(0) inserts into the C-3 position at much lower temperatures and with standard phosphine ligands (e.g., PPh₃). This allows for the regioselective functionalization of the C-3 position (Vector 1) while leaving the C-6 bromine completely intact for subsequent late-stage elaboration (Vector 2)[3].

This sequential functionalization strategy is highly effective for exploring structure-activity relationships (SAR) without the need for de novo synthesis of the core scaffold for every analog.

Figure 1: Mechanistic pathway demonstrating site-selective cross-coupling at C-3 followed by C-6.

FBDD Workflow Integration

In a standard FBDD campaign, 6-Bromo-3-iodo-4H-chromen-4-one is typically identified as a hit via biophysical screening methods such as Surface Plasmon Resonance (SPR) or Saturation Transfer Difference NMR (STD-NMR). Once the binding pose is confirmed via X-ray crystallography, the structural data dictates the trajectory of fragment growing.

The C-3 position often points toward solvent-exposed regions or adjacent hydrophobic pockets, making it an ideal vector for Suzuki-Miyaura coupling with diverse boronic acids to generate isoflavone-like architectures[4]. Following optimization of the C-3 vector, the C-6 bromine can be utilized to introduce solubilizing groups (e.g., morpholines, piperazines) via Buchwald-Hartwig amination to improve the pharmacokinetic profile of the lead compound.

Figure 2: Sequential fragment growing workflow utilizing the orthogonal reactivity of the chromone scaffold.

Experimental Protocols

The following protocols have been optimized to ensure strict regiocontrol, preventing the premature cross-coupling of the C-6 bromine during the initial C-3 elaboration.

Protocol 1: Site-Selective Fragment Growing via Suzuki-Miyaura Coupling (C-3 Vector)

Objective: To selectively couple an aryl boronic acid to the C-3 iodine while preserving the C-6 bromine.

Causality Check: We utilize

Materials:

-

6-Bromo-3-iodo-4H-chromen-4-one (1.0 eq)

-

Aryl boronic acid (1.1 eq)

- (0.05 eq, 5 mol%)

- (2.0 M aqueous solution, 2.5 eq)

-

1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-3-iodo-4H-chromen-4-one (1.0 mmol) and the desired aryl boronic acid (1.1 mmol).

-

Catalyst Addition: Transfer the tube to a nitrogen-filled glovebox or utilize standard Schlenk techniques to add

(0.05 mmol). -

Solvent Introduction: Add 5.0 mL of rigorously degassed 1,4-dioxane, followed by 1.25 mL of degassed 2.0 M aqueous

. -

Reaction: Seal the tube and heat the biphasic mixture to 70 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting material without the appearance of di-coupled mass peaks.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 6-bromo-3-aryl-4H-chromen-4-one intermediate.

Protocol 2: Late-Stage Functionalization via Buchwald-Hartwig Amination (C-6 Vector)

Objective: To introduce an amine (e.g., morpholine) at the C-6 bromine of the previously synthesized intermediate to optimize solubility and target affinity.

Causality Check: The C-Br bond on the electron-deficient chromone ring requires a highly active catalyst system. We employ

Materials:

-

6-Bromo-3-aryl-4H-chromen-4-one intermediate (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.5 eq)

- (0.02 eq, 2 mol%)

-

XPhos (0.06 eq, 6 mol%)

- (2.0 eq)

-

Toluene (anhydrous, degassed)

Step-by-Step Procedure:

-

Preparation: In an oven-dried vial, combine the 6-bromo intermediate (0.5 mmol),

(1.0 mmol), -

Atmosphere Exchange: Purge the vial with argon for 5 minutes.

-

Reagent Addition: Add anhydrous, degassed toluene (4.0 mL) followed by the secondary amine (0.75 mmol) via syringe.

-

Reaction: Seal the vial with a Teflon-lined cap and heat to 100 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

-

Purification: Purify via reverse-phase preparative HPLC to yield the final 3,6-disubstituted chromone lead compound.

Quantitative Data Summary

The table below summarizes the differential reactivity parameters necessary to maintain self-validating, regioselective control during the fragment elaboration process.

| Reaction Vector | Target Halogen | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield | Primary Application |

| Vector 1 (C-3) | Iodine | 1,4-Dioxane | 70 | 75 - 90% | Primary fragment growing (Suzuki) | ||

| Vector 1 (C-3) | Iodine | DMF | 80 | 70 - 85% | Sonogashira / Heck couplings | ||

| Vector 2 (C-6) | Bromine | Toluene | 100 | 60 - 80% | Late-stage Amination (Buchwald) | ||

| Vector 2 (C-6) | Bromine | Toluene/H₂O | 90 - 100 | 65 - 85% | Secondary Suzuki coupling |

Conclusion

The strategic deployment of 6-Bromo-3-iodo-4H-chromen-4-one in FBDD provides a highly tractable pathway from a low-affinity hit to a potent, drug-like lead. By leveraging the inherent thermodynamic differences between the C-I and C-Br bonds, medicinal chemists can execute a highly controlled, two-dimensional fragment growth strategy. This methodology minimizes synthetic bottlenecks and accelerates the exploration of chemical space around the privileged chromone pharmacophore.

References

-

Silva, V. L. M., Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2013). "Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids." MDPI. Available at: [Link]

-

Ibrahim, M. A., et al. (2011). "Synthesis of Chromones and Their Applications During the Last Ten Years." International Journal of Research in Pharmacy and Chemistry (IJRPC). Available at: [Link]

Sources

Application Note: Modular Synthesis of 3-Aryl-6-amino-4H-chromen-4-ones

Executive Summary & Scientific Rationale

The 3-aryl-chromen-4-one scaffold (isoflavone) is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, estrogen receptor modulators, and anti-inflammatory agents. The introduction of an amino group at the 6-position provides a critical vector for further functionalization—allowing for the attachment of solubilizing groups, fluorophores, or peptidomimetics.

Traditional syntheses of isoflavones (e.g., deoxybenzoin cyclization or chalcone rearrangement) often lack flexibility, requiring the entire scaffold to be built de novo for every aryl analog.

This protocol details a superior, modular "Late-Stage Diversification" approach. By synthesizing a common intermediate—3-iodo-6-nitrochromone —researchers can rapidly generate libraries of 3-aryl derivatives via Suzuki-Miyaura cross-coupling, followed by a selective reduction of the nitro group. This method maximizes atom economy and workflow efficiency in drug development campaigns.

Retrosynthetic Analysis & Pathway Design

The logic of this protocol rests on disconnecting the biaryl bond at the 3-position. This allows the use of commercially available aryl boronic acids to introduce diversity at a late stage.

Logical Pathway

-

Core Construction: Conversion of 2'-hydroxy-5'-nitroacetophenone to the chromone core via an enaminone intermediate.

-

Activation: Iodination at C-3 to create a reactive handle for coupling.

-

Diversification (Suzuki): Palladium-catalyzed cross-coupling to install the 3-aryl ring.

-

Functionalization (Reduction): Chemoselective reduction of the nitro group to the target amine.

Caption: Retrosynthetic logic flow prioritizing late-stage diversification via Suzuki coupling.

Detailed Experimental Protocol

Stage 1: Synthesis of the Enaminone Intermediate

Objective: Activate the acetophenone methyl group for cyclization.

-

Reagents:

-

2'-Hydroxy-5'-nitroacetophenone (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Toluene or DMF (optional; reaction can be run neat in excess DMF-DMA).

-

Procedure:

-

Charge a round-bottom flask with 2'-hydroxy-5'-nitroacetophenone (e.g., 10 mmol, 1.81 g).

-

Add DMF-DMA (15-20 mmol). If solubility is poor, add minimal anhydrous toluene.

-

Heat the mixture to 90–100 °C for 2–4 hours.

-

Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a polar, brightly colored (often red/orange) enaminone spot.

-

-

Cool to room temperature. The product often precipitates.

-

Add hexanes or diethyl ether to complete precipitation. Filter the solid, wash with cold ether, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Intermediate: (E)-3-(dimethylamino)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one.

-

Stage 2: Iodocyclization to 3-Iodo-6-nitrochromone

Objective: Close the pyrone ring and install the iodine handle in one pot.

-

Reagents:

-

Enaminone (from Stage 1) (1.0 equiv)

-

Iodine (I2) (1.2 equiv)

-

Solvent: Chloroform (CHCl3) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve the enaminone (e.g., 5 mmol) in CHCl3 (20 mL).

-

Add Iodine (6 mmol, 1.52 g) in one portion.

-

Stir at room temperature for 1–2 hours. The solution will darken.

-

Quench: Wash the organic layer with saturated aqueous Sodium Thiosulfate (Na2S2O3) to remove excess iodine (color changes from purple/brown to pale yellow).

-

Separate phases, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or Acetone.

-

Yield Expectation: 70–80%.[1]

-

Key Data: 1H NMR will show a characteristic singlet for H-2 of the chromone ring at ~8.3–8.5 ppm.

-

Stage 3: Suzuki-Miyaura Cross-Coupling (Diversity Step)

Objective: Install the 3-aryl substituent.

-

Reagents:

-

3-Iodo-6-nitrochromone (1.0 equiv)

-

Aryl Boronic Acid (Ar-B(OH)2) (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(OAc)2/SPhos.

-

Base: K2CO3 (2.0 equiv) or Na2CO3.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/EtOH/Water.

-

Procedure:

-

In a microwave vial or pressure tube, combine the iodochromone (1.0 mmol), aryl boronic acid (1.1 mmol), and base (2.0 mmol).

-

Add solvent (5 mL) and degas (bubble Nitrogen or Argon for 5 mins).

-

Add the Palladium catalyst.[4] Seal the vessel.

-

Heat to 80–90 °C for 4–6 hours (or 110 °C for 30 mins in a microwave).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[5]

-

Purification: Flash column chromatography (SiO2, EtOAc/Hexane gradient).

-

Yield Expectation: 60–85% (highly dependent on boronic acid sterics).

-

Stage 4: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the chromone double bond or carbonyl.

-

Reagents:

-

3-Aryl-6-nitrochromone (1.0 equiv)

-

Stannous Chloride Dihydrate (SnCl2·2H2O) (5.0 equiv)

-

Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

-

Procedure:

-

Dissolve the nitro compound (0.5 mmol) in Ethanol (10 mL).

-

Add SnCl2·2H2O (2.5 mmol).

-

Heat to Reflux (80 °C) for 2–3 hours.

-

Critical Workup (Tin Removal):

-

Cool mixture and adjust pH to ~8 with saturated NaHCO3 or 1M NaOH.

-

Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 mins to complex the tin salts (prevents emulsion).

-

Extract with EtOAc (3x).[9]

-

-

Final Purification: The crude amine is often pure enough, but can be recrystallized from EtOH or purified by short silica plug (DCM/MeOH 95:5).

Critical Parameters & Troubleshooting Guide

| Parameter | Optimal Condition | Common Pitfall | Solution |

| DMF-DMA Quality | Fresh, clear liquid | Hydrolyzed reagent (smells of dimethylamine) | Store under N2; use excess if old. |

| Iodination | Room Temp | Over-iodination or ring opening | Monitor strictly; do not heat unless necessary. |

| Suzuki Catalyst | Pd(PPh3)4 | "Pd Black" precipitation (catalyst death) | Ensure thorough degassing of solvents before heating. |

| Tin Workup | Basic Tartrate Wash | Emulsions during extraction | Use Rochelle's salt; do not skip the vigorous stirring step. |